Activation of Oxidized sGC: Ataciguat Shows Potentiation by ODQ/NS2028 Versus Inhibition of NO-Dependent Activation
Ataciguat (HMR1766) activates purified sGC from bovine lung and crude human corpus cavernosum preparations with an EC₅₀ of 0.5–10 µM [1]. Critically, unlike NO-dependent sGC activation, Ataciguat's activation is not inhibited but rather potentiated by the heme-iron oxidants ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) and NS2028, indicating that the compound preferentially targets the ferric heme (oxidized) sGC isoform that is refractory to NO stimulation [2].
| Evidence Dimension | sGC enzyme activation response to heme-iron oxidants |
|---|---|
| Target Compound Data | Ataciguat activation of sGC is potentiated by ODQ and NS2028 |
| Comparator Or Baseline | NO-dependent sGC activation is inhibited by ODQ and NS2028 |
| Quantified Difference | Qualitative reversal of oxidant effect (potentiation vs. inhibition) |
| Conditions | Purified sGC from bovine lung; crude human corpus cavernosum; ODQ and NS2028 as heme-iron oxidants |
Why This Matters
For research models involving oxidative stress or disease states where sGC is predominantly oxidized, Ataciguat provides activation that NO donors or sGC stimulators cannot achieve, enabling mechanistic studies under pathophysiologically relevant conditions.
- [1] Schindler U, Strobel H, Schönafinger K, et al. Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase. Mol Pharmacol. 2006;69(4):1260-1268. View Source
- [2] Schindler U, Strobel H, Schönafinger K, et al. Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase. Mol Pharmacol. 2006;69(4):1260-1268. View Source
